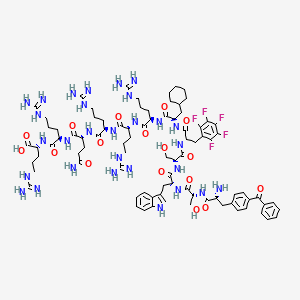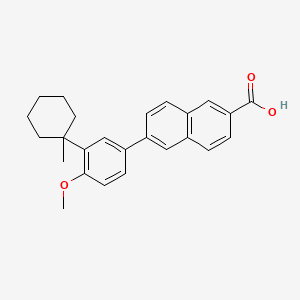
6-(4-Methoxy-3-(1-methylcyclohexyl)phenyl)-2-naphthalenecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CD2019 is a retinoic acid receptor beta (rarbeta) agonist, overcoming inhibition of axonal outgrowth via phosphoinositide 3-kinase signalling in the injured adult spinal cord.
Aplicaciones Científicas De Investigación
Pharmaceutical Intermediates and Synthesis
6-(4-Methoxy-3-(1-methylcyclohexyl)phenyl)-2-naphthalenecarboxylic acid and its derivatives have been explored as pharmaceutical intermediates. The synthesis process involves reactions like Friedel-Crafts and Condensation reactions, making these compounds valuable in pharmaceutical chemistry for developing various drugs (Yu Ma, 2000).
Anti-inflammatory Properties and Fluorescent Probes
Certain derivatives of this compound, such as Methyl 6-(6-methoxy-2-naphthyl)-6-oxohexanoate, exhibit anti-inflammatory properties. They are also used as fluorescent probes for studying lipid bilayers in biological membranes (C. Balo et al., 2000).
Liquid Crystalline Properties
Research into compounds containing a 6-alkoxy 2-naphthoic acid structure, which is structurally similar to 6-(4-Methoxy-3-(1-methylcyclohexyl)phenyl)-2-naphthalenecarboxylic acid, has shown significant liquid crystalline properties. These compounds are of interest in the field of materials science, particularly for their potential applications in liquid crystal display technology (B.T. Thaker et al., 2012).
Biological Activity and Metal Complexes
Naphthalene-based acetic acids, closely related to this compound, have been studied for their biological activities. They are used to form coordination compounds with various metals, impacting their structural features and potentially leading to applications in medicinal chemistry (Marialena Lazou et al., 2023).
Cytotoxic Activities
Some derivatives of 6-(4-Methoxy-3-(1-methylcyclohexyl)phenyl)-2-naphthalenecarboxylic acid have been synthesized and tested for their cytotoxic activities. These studies are essential in the search for new anticancer drugs (J. Bongui et al., 2005).
Color and Pigment Chemistry
In the field of color and pigment chemistry, derivatives of this compound have been synthesized for potential use in creating natural pigments. This application is significant in both the chemical industry and art materials (R. G. Cooke et al., 1980).
Propiedades
Número CAS |
143984-56-9 |
|---|---|
Nombre del producto |
6-(4-Methoxy-3-(1-methylcyclohexyl)phenyl)-2-naphthalenecarboxylic acid |
Fórmula molecular |
C25H26O3 |
Peso molecular |
374.5 g/mol |
Nombre IUPAC |
6-[4-methoxy-3-(1-methylcyclohexyl)phenyl]naphthalene-2-carboxylic acid |
InChI |
InChI=1S/C25H26O3/c1-25(12-4-3-5-13-25)22-16-20(10-11-23(22)28-2)18-6-7-19-15-21(24(26)27)9-8-17(19)14-18/h6-11,14-16H,3-5,12-13H2,1-2H3,(H,26,27) |
Clave InChI |
SWIWERVMTLKNLQ-UHFFFAOYSA-N |
SMILES |
CC1(CCCCC1)C2=C(C=CC(=C2)C3=CC4=C(C=C3)C=C(C=C4)C(=O)O)OC |
SMILES canónico |
CC1(CCCCC1)C2=C(C=CC(=C2)C3=CC4=C(C=C3)C=C(C=C4)C(=O)O)OC |
Apariencia |
Solid powder |
Otros números CAS |
143984-56-9 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
6-(3-(1-methylcyclohexyl)-4-methoxyphenyl)-2-naphthoic acid CD 2019 CD-2019 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



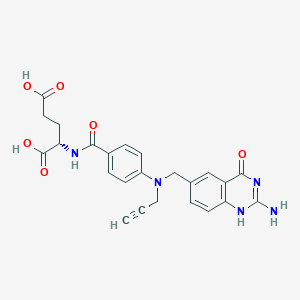
![(2S)-2-[[4-[(2-amino-4-oxo-1H-quinazolin-6-yl)methyl-(2-fluoroethyl)amino]benzoyl]amino]pentanedioic acid](/img/structure/B1668669.png)
![(2S)-2-[[4-[(2-methyl-4-oxo-1H-quinazolin-6-yl)methyl-prop-2-ynylamino]-2-(trifluoromethyl)benzoyl]amino]pentanedioic acid](/img/structure/B1668670.png)
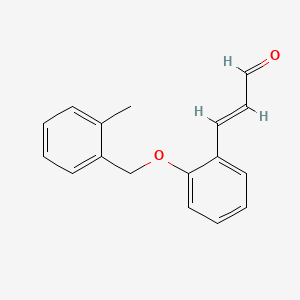
![2-[1-(1H-benzimidazol-2-yl)-3-(3-methoxyphenyl)propan-2-yl]-1H-benzimidazole](/img/structure/B1668672.png)
![3-Ethyl-2-[3-(1,3,3-trimethylindol-2-ylidene)prop-1-enyl]-1,3-benzothiazol-3-ium;perchlorate](/img/structure/B1668673.png)
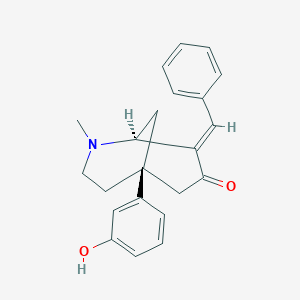
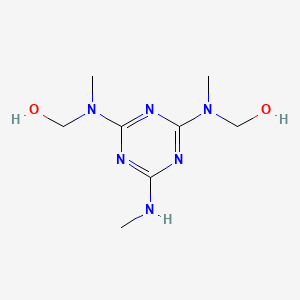
![2-hydroxy-N'-[(E)-(3-hydroxy-4-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B1668681.png)
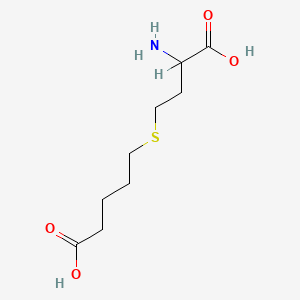
![6-Chlorobenzo[d]isoxazol-3-ol](/img/structure/B1668687.png)
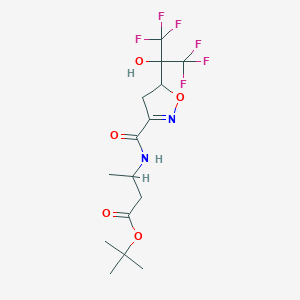
![methyl [1-(1H-benzimidazol-2-yl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B1668690.png)
